molecular formula C12H17F2N B13591544 2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13591544
M. Wt: 213.27 g/mol
InChI Key: PEUUXPUVKCFSKR-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a difluoroethanamine moiety

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C12H17F2N/c1-11(2,3)9-4-6-10(7-5-9)12(13,14)8-15/h4-7H,8,15H2,1-3H3

InChI Key

PEUUXPUVKCFSKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-2,2-difluoroethan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-tert-butylphenyl derivatives.

    Fluorination: Introduction of fluorine atoms to the ethane backbone is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-(4-tert-butylphenyl)-2,2-difluoroethan-1-amine finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethanamine moiety may enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenyl)ethan-1-amine: Lacks the difluoro substitution, which may affect its reactivity and biological activity.

    2-(4-tert-butylphenyl)-2,2-dichloroethan-1-amine: Contains chlorine atoms instead of fluorine, leading to different chemical and physical properties.

    2-(4-tert-butylphenyl)-2,2-dibromoethan-1-amine:

Uniqueness

The presence of difluoro groups in 2-(4-tert-butylphenyl)-2,2-difluoroethan-1-amine imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and potentially improved biological activity compared to its analogs with different halogen substitutions.

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